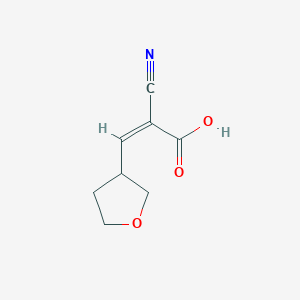
2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H9NO3 It is characterized by the presence of a cyano group, an oxolane ring, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of cyanoacetic acid with oxolane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the oxolane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-diphenylamino)phenylprop-2-enoic acid: Similar structure but with a diphenylamino group instead of an oxolane ring.
3-(oxolan-2-yl)prop-2-ynoic acid: Contains an oxolane ring but differs in the presence of a propynoic acid moiety.
Uniqueness
2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid is unique due to the combination of its cyano group, oxolane ring, and propenoic acid moiety.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(oxolan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H9NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h3,6H,1-2,5H2,(H,10,11)/b7-3- |
InChI Key |
GISQYCWBIZJSPH-CLTKARDFSA-N |
Isomeric SMILES |
C1COCC1/C=C(/C#N)\C(=O)O |
Canonical SMILES |
C1COCC1C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















